molecular formula C16H15N B14278008 4,5-diphenyl-3,4-dihydro-2H-pyrrole CAS No. 155220-56-7

4,5-diphenyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14278008
CAS No.: 155220-56-7
M. Wt: 221.30 g/mol
InChI Key: KUPQCZQPLKBESH-UHFFFAOYSA-N
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Description

4,5-Diphenyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with a pyrrole ring structure substituted with two phenyl groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with aniline in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under mild conditions and yields the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can produce a variety of functionalized pyrroles .

Scientific Research Applications

4,5-Diphenyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4,5-diphenyl-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler analog with a single nitrogen atom in a five-membered ring.

    Indole: Contains a fused benzene and pyrrole ring, exhibiting different chemical properties.

    Imidazole: Another five-membered ring with two nitrogen atoms, known for its biological significance.

Uniqueness

4,5-Diphenyl-3,4-dihydro-2H-pyrrole is unique due to the presence of two phenyl groups, which enhance its stability and potential for functionalization. This structural feature distinguishes it from simpler pyrrole derivatives and contributes to its diverse applications in research and industry .

Properties

CAS No.

155220-56-7

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

4,5-diphenyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C16H15N/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

KUPQCZQPLKBESH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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